

# Comparative study of different synthetic routes to divinyltetramethyldisilane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DIVINYLTETRAMETHYLDISILAN  
E  
Cat. No.: B073463

[Get Quote](#)

## A Comparative Guide to the Synthetic Routes of Divinyltetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

**Divinyltetramethyldisilane** is a valuable organosilicon compound, serving as a key monomer and crosslinking agent in the synthesis of silicon-containing polymers and as a versatile reagent in organic synthesis. The selection of an appropriate synthetic route is critical and depends on factors such as desired purity, scalability, cost, and available starting materials. This guide provides a comparative analysis of the primary synthetic methodologies for **divinyltetramethyldisilane** and its close analog, divinyltetramethyldisiloxane, supported by experimental data and detailed protocols.

## Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to **divinyltetramethyldisilane** and its disiloxane analog.

Synthetic Route	Starting Materials	Catalyst /Reagent	Reaction Conditions	Yield	Purity	Key Advantages	Key Disadvantages
Grignard Reaction	Vinyl dimethylchlorosilane, Magnesium	Diethyl ether or THF	0-35°C, 2-4 h	Moderate to High	Good to Excellent	Versatile, well-established	Moisture-sensitive, formation of magnesium salts
Hydrosilylation	Tetramethyldisilane, Acetylene	Platinum-based (e.g., H <sub>2</sub> PtCl <sub>6</sub> )	80-120°C, 2-6 h	High	Excellent	High atom economy, high purity	Expensive catalyst, potential side reactions
Wurtz Coupling	Vinyl dimethylchlorosilane, Sodium metal	Inert solvent (e.g., Toluene)	60-110°C, 4-8 h	Moderate	Good	Utilizes readily available starting materials	Use of hazardous sodium metal, potential for side products
Co-hydrolysis (for Disiloxane)	Vinyl dimethylchlorosilane, Dimethyldichlorosilane	Water, Sodium bicarbonate	0-25°C, 1-2 h	Good	Mixture of products	One-pot reaction	Produces a mixture of siloxanes, requires purification

## Experimental Protocols

# Grignard Reaction Synthesis of Divinyltetramethyldisilane

This protocol is based on the reaction of a vinyl Grignard reagent with a silyl chloride.

## Materials:

- Magnesium turnings
- Vinyl bromide
- Vinyldimethylchlorosilane
- Anhydrous diethyl ether
- Anhydrous toluene
- Saturated aqueous ammonium chloride solution

## Procedure:

- A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings (1.2 mol) and anhydrous diethyl ether (200 mL).
- A solution of vinyl bromide (1.0 mol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred and maintained at a gentle reflux.
- After the magnesium has been consumed, the solution of vinylmagnesium bromide is cooled to 0°C.
- A solution of vinyldimethylchlorosilane (0.8 mol) in anhydrous toluene (150 mL) is added dropwise with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

- The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
- The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield **divinyltetramethyldisilane**.

## Hydrosilylation Synthesis of Divinyltetramethyldisiloxane

This method involves the platinum-catalyzed addition of a Si-H bond across the triple bond of acetylene.<sup>[1]</sup>

Materials:

- Tetramethyldihydrogendisiloxane
- Acetylene gas
- Chloroplatinic acid ( $\text{H}_2\text{PtCl}_6$ ) solution in isopropanol (Karstedt's catalyst precursor)
- Anhydrous toluene

Procedure:

- A pressure reactor equipped with a gas inlet, a magnetic stirrer, and a heating mantle is charged with tetramethyldihydrogendisiloxane (1.0 mol) and anhydrous toluene (200 mL).
- The chloroplatinic acid catalyst solution (10 ppm Pt relative to the siloxane) is added to the reactor.
- The reactor is sealed and purged with nitrogen.
- Acetylene gas is bubbled into the mixed solution while stirring. The reaction is typically carried out at a temperature of 80-120°C and a pressure of 2-5 bar.

- The reaction progress is monitored by gas chromatography (GC) for the disappearance of the starting siloxane.
- Once the reaction is complete, the reactor is cooled, and the excess acetylene is safely vented.
- The reaction mixture is filtered to remove any catalyst residues.
- The solvent is removed by distillation, and the product, divinyltetramethyldisiloxane, is purified by vacuum distillation.<sup>[1]</sup>

## Wurtz Coupling Synthesis of Divinyltetramethyldisilane

This protocol utilizes the coupling of a vinyltrimethylchlorosilane in the presence of sodium metal.

### Materials:

- Vinyltrimethylchlorosilane
- Sodium metal dispersion
- Anhydrous toluene
- Anhydrous hexane

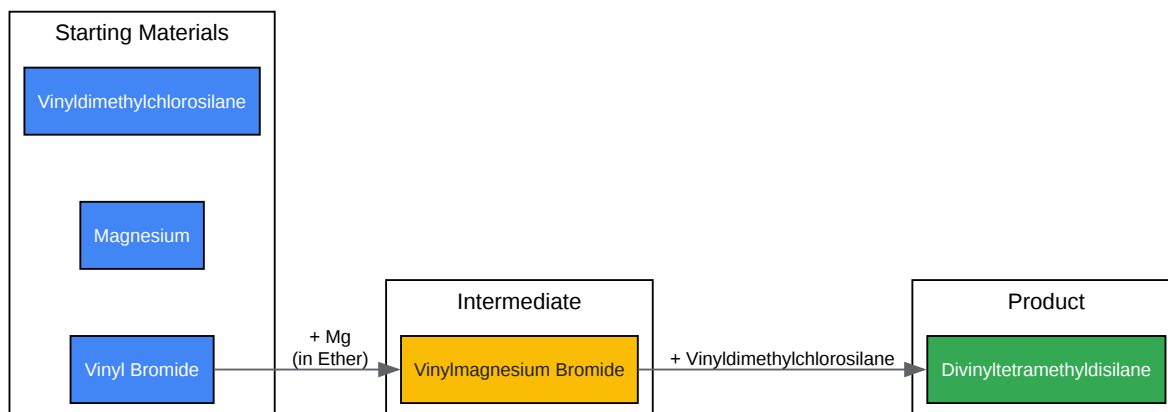
### Procedure:

- A dry, three-necked flask fitted with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with a dispersion of sodium metal (2.2 mol) in anhydrous toluene (300 mL).
- The mixture is heated to the reflux temperature of toluene with vigorous stirring to maintain the sodium dispersion.
- A solution of vinyltrimethylchlorosilane (2.0 mol) in anhydrous toluene (100 mL) is added dropwise over a period of 2 hours.

- After the addition is complete, the reaction mixture is maintained at reflux for an additional 4 hours.
- The reaction mixture is cooled to room temperature, and the excess sodium is quenched by the careful, slow addition of tert-butanol.
- The resulting sodium chloride precipitate is removed by filtration.
- The filter cake is washed with anhydrous hexane.
- The combined organic filtrates are concentrated by distillation, and the **divinyltetramethyldisilane** is purified by fractional distillation under reduced pressure.

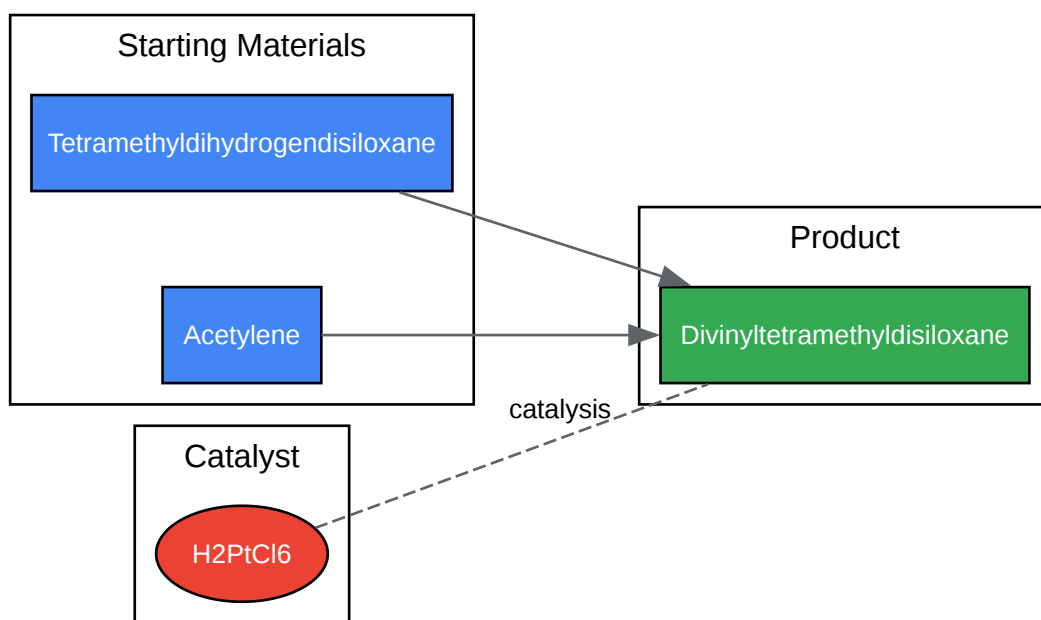
## Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.



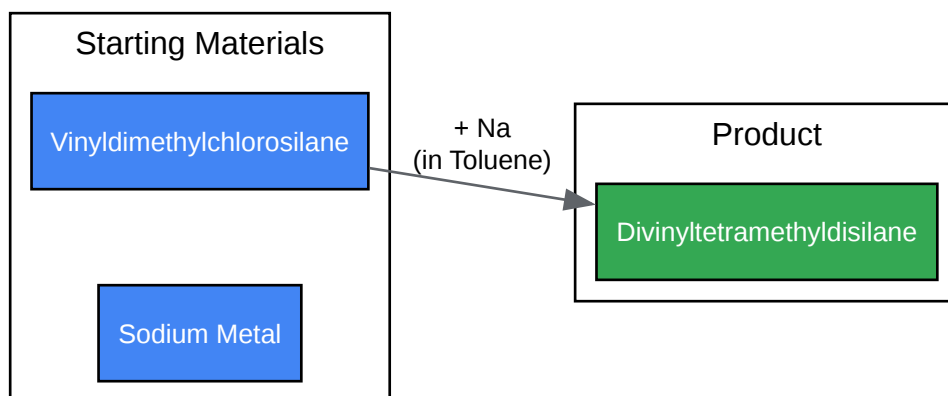
[Click to download full resolution via product page](#)

Caption: Grignard reaction pathway to **divinyltetramethyldisilane**.



[Click to download full resolution via product page](#)

Caption: Hydrosilylation route to divinyltetramethyldisiloxane.



[Click to download full resolution via product page](#)

Caption: Wurtz coupling for **divinyltetramethyldisilane** synthesis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Divinyltetramethyldisiloxane synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Comparative study of different synthetic routes to divinyltetramethyldisilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073463#comparative-study-of-different-synthetic-routes-to-divinyltetramethyldisilane]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)